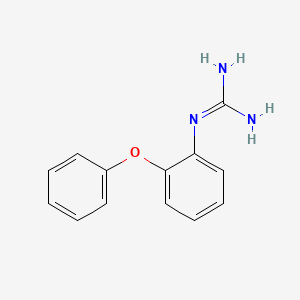
1-(2-Phenoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyphenyl)guanidine is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a guanidine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(2-Phenoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-phenoxyaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2-phenoxyaniline to yield the target compound. Industrial production methods often employ catalytic guanylation reactions using carbodiimides and amines, which provide a more efficient and scalable route for synthesis .
Chemical Reactions Analysis
1-(2-Phenoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenoxy and phenyl groups in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure conditions .
Scientific Research Applications
1-(2-Phenoxyphenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives and heterocycles. Its strong basicity makes it a valuable catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases where guanidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form strong hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of specific pathways. For example, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites .
Comparison with Similar Compounds
1-(2-Phenoxyphenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Methoxyphenyl)guanidine: Similar structure but with a methoxy group instead of a phenoxy group, leading to different chemical and biological properties.
1-(2-Chlorophenyl)guanidine:
1-(2-Nitrophenyl)guanidine:
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(2-phenoxyphenyl)guanidine |
InChI |
InChI=1S/C13H13N3O/c14-13(15)16-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H,(H4,14,15,16) |
InChI Key |
JUNKLMXNZQXTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


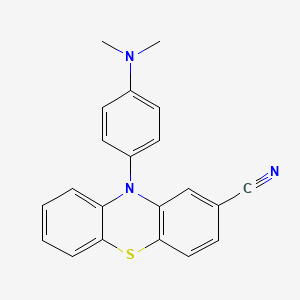
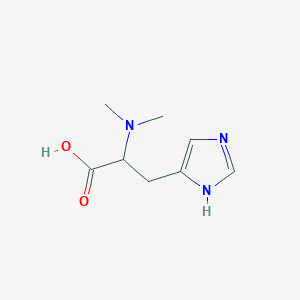
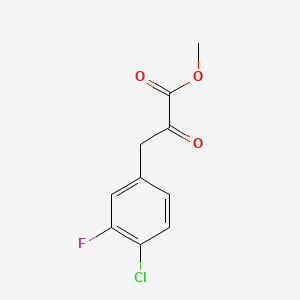
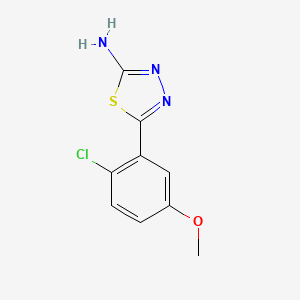
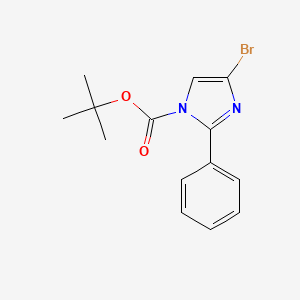


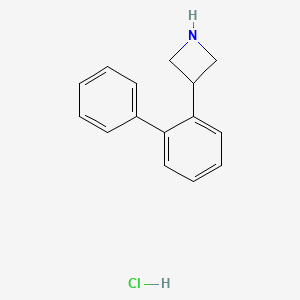

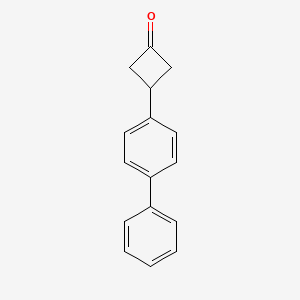
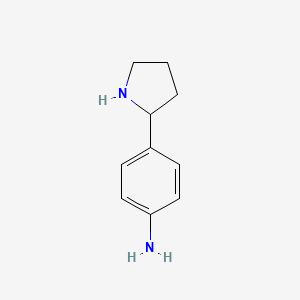
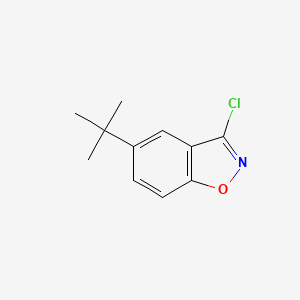
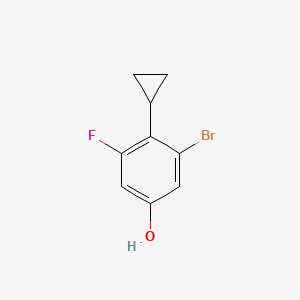
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
